molecular formula C5H9BrClNO B13259995 (5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride

(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13259995
M. Wt: 214.49 g/mol
InChI Key: IMNLWZCLZZKUBF-WCCKRBBISA-N
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Description

(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride is a chiral compound with a pyrrolidinone core structure It is characterized by the presence of a bromomethyl group at the 5-position of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the bromination of pyrrolidin-2-one derivatives. For instance, the bromination of (5S)-5-methylpyrrolidin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane can yield (5S)-5-(bromomethyl)pyrrolidin-2-one. The hydrochloride salt can then be formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction Reactions: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidinones.

    Oxidation: Formation of pyrrolidinone-2-carboxylic acid derivatives.

    Reduction: Formation of pyrrolidin-2-ol derivatives.

Scientific Research Applications

(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The pyrrolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-5-(chloromethyl)pyrrolidin-2-one hydrochloride
  • (5S)-5-(iodomethyl)pyrrolidin-2-one hydrochloride
  • (5S)-5-(methyl)pyrrolidin-2-one hydrochloride

Uniqueness

(5S)-5-(bromomethyl)pyrrolidin-2-one hydrochloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C5H9BrClNO

Molecular Weight

214.49 g/mol

IUPAC Name

(5S)-5-(bromomethyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H8BrNO.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3H2,(H,7,8);1H/t4-;/m0./s1

InChI Key

IMNLWZCLZZKUBF-WCCKRBBISA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1CBr.Cl

Canonical SMILES

C1CC(=O)NC1CBr.Cl

Origin of Product

United States

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